molecular formula C10H11ClN4O B8802622 4-Chloro-N,N,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

4-Chloro-N,N,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B8802622
M. Wt: 238.67 g/mol
InChI Key: JSMKTYPISWEOPF-UHFFFAOYSA-N
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Description

4-Chloro-N,N,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C10H11ClN4O and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

4-chloro-N,N,7-trimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C10H11ClN4O/c1-14(2)10(16)7-4-6-8(11)12-5-13-9(6)15(7)3/h4-5H,1-3H3

InChI Key

JSMKTYPISWEOPF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=CN=C2Cl)C(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture containing carboxylate 275 (78 mg, 0.36 mmo), oxalyl chloride (63 uL, 0.72 mmol), and a drop of DMF in DCM was stirred for 2 h. Solvents were removed under reduced pressure and the residue was re-dissolved in DCM (4 mL). To this solution Me2NH (360 μL, 0.72 mmol, 2M in THF) in THF was added and the mixture was stirred at room temperature for 4 h. The solvent was removed under reduced pressure and the residue was purified by flash column chromatography (eluent EtOAc) to afford the title compound 276 (50 mg, 58% yield) as a yellowish solid. MS (m/z): 239.1(M+H) (found).
Name
carboxylate
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
63 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
360 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
58%

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